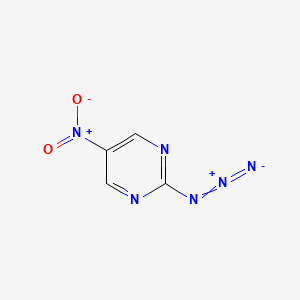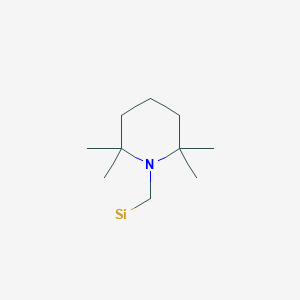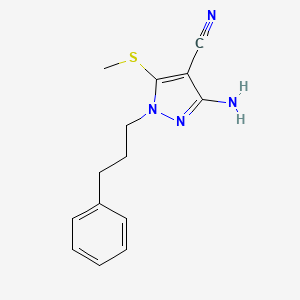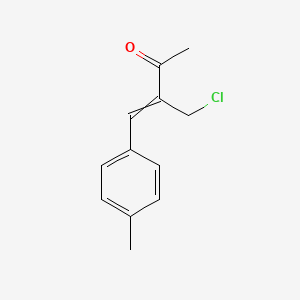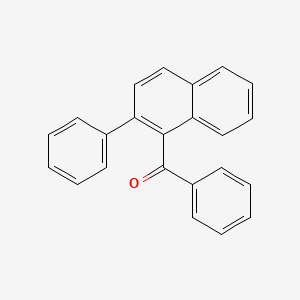
Methanone, phenyl(2-phenyl-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by a phenyl group attached to a naphthalene ring via a methanone linkage. It is a solid at room temperature and has a melting point of 79-82°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl(2-phenyl-1-naphthalenyl)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
C6H5COCl+C10H8AlCl3C17H12O+HCl
This method is widely used due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of methanone, phenyl(2-phenyl-1-naphthalenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, phenyl(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Methanone, phenyl(2-phenyl-1-naphthalenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methanone, phenyl(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Methanone, phenyl(2-phenyl-1-naphthalenyl)- can be compared with other similar compounds such as:
(2-Amino-1-naphthyl)(phenyl)methanone: Similar structure but contains an amino group, leading to different chemical properties and reactivity.
(naphthalen-2-yl)(phenyl)methanone: Similar structure but with the phenyl group attached at a different position on the naphthalene ring, resulting in different physical and chemical properties.
Methanone, (2-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring, affecting its reactivity and applications.
Propiedades
Número CAS |
478156-62-6 |
|---|---|
Fórmula molecular |
C23H16O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
phenyl-(2-phenylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C23H16O/c24-23(19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-16-21(22)17-9-3-1-4-10-17/h1-16H |
Clave InChI |
OQLLVBHBANSNNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


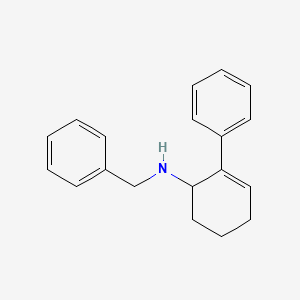
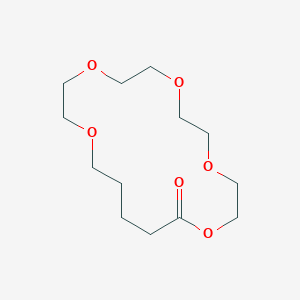
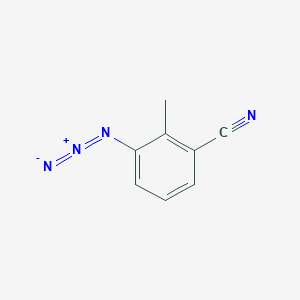
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
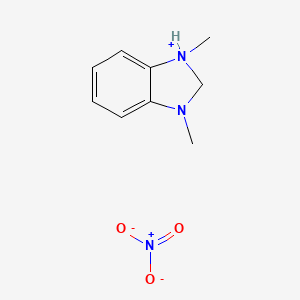
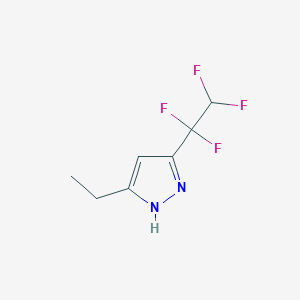
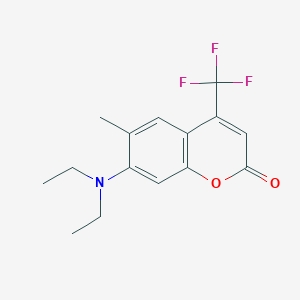
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
